molecular formula C18H11F2N3OS B2518761 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 801266-80-8

2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No. B2518761
M. Wt: 355.36
InChI Key: JVUKQFKTYKMJLZ-UHFFFAOYSA-N
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Description

The compound 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a derivative of benzamide with potential biological activities. The presence of the imidazo[2,1-b]thiazole moiety suggests that this compound could be of interest in the development of new therapeutic agents, as similar structures have been studied for various biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from substituted benzoic acids. For instance, the synthesis of similar benzamide derivatives has been reported to begin with the acyl chlorination of difluorobenzoic acid, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . Although the exact synthesis of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is not detailed in the provided papers, it is likely to follow a similar multi-step synthetic route.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core, which is modified by various substituents that influence the compound's biological activity. The difluoro groups on the benzamide ring can affect the electron distribution and the overall molecular conformation, potentially impacting the interaction with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including acylation, sulfonation, and alkylation, to introduce different functional groups that modulate their biological activity. For example, the synthesis of related compounds involves reactions such as acyl chlorination and coupling with amines . These reactions are crucial for creating a diverse array of compounds for biological screening.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives like 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide are influenced by their molecular structure. The presence of fluorine atoms typically increases the compound's lipophilicity, which can enhance membrane permeability and bioavailability. The imidazo[2,1-b]thiazole group may contribute to the compound's ability to interact with biological targets, possibly through hydrogen bonding or other non-covalent interactions .

Scientific Research Applications

Synthesis and Biological Activity

A remarkable example is the synthesis of thiazolyl benzamides and their evaluation for anticancer activity. The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines. These compounds have been evaluated for their potential as anticancer agents, showcasing the versatility of the core chemical structure in drug development (Ravinaik et al., 2021).

Antimicrobial Assessment

Another significant application is the use of thiosemicarbazide derivatives as precursors in the synthesis of target heterocyclic compounds with antimicrobial properties. These compounds have been synthesized and assessed for their antimicrobial activity, demonstrating the compound's role in developing new antimicrobial agents (Elmagd et al., 2017).

Heterocyclic Compound Synthesis

The compound has also been explored in the context of cyclocondensation reactions to produce heterocyclic systems. An example includes the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, leading to the formation of trifluoromethyl-containing heterocycles. This demonstrates its utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Sokolov et al., 2014).

properties

IUPAC Name

2,4-difluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3OS/c19-12-3-6-14(15(20)9-12)17(24)21-13-4-1-11(2-5-13)16-10-23-7-8-25-18(23)22-16/h1-10H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUKQFKTYKMJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

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